(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
(E)-1-(3-Aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a furan-2-yl group and a 3-aminopyrrolidine moiety. The 3-aminopyrrolidine group introduces hydrogen-bonding capability and basicity, distinguishing it from simpler pyrrolidine or aryl-substituted analogs .
Properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXOUQEMSWLPT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.
Formation of the Enone Moiety: The enone moiety is introduced via an aldol condensation reaction between a furan-containing aldehyde and a suitable ketone.
Coupling of the Pyrrolidine and Enone Fragments: The final step involves coupling the pyrrolidine ring with the enone moiety through a Michael addition reaction, followed by purification to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
- Reduction
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Biological Activity
(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also referred to as a furan-based aminopyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its anticancer efficacy, receptor interactions, and toxicity profiles, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring and an aminopyrrolidine moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 234.30 g/mol.
Anticancer Efficacy
Recent studies have highlighted the compound's potential as an anticancer agent. A preclinical investigation demonstrated significant antitumor activity against various cancer models, including leukemia and solid tumors. The study reported a dose-dependent response with treatment-to-control (T/C) ratios indicating substantial efficacy:
| Dose (mg/kg) | T/C Ratio (%) | Observations |
|---|---|---|
| 30 | 54 | Moderate efficacy observed |
| 100 | 91 | High efficacy with minimal toxicity |
| 120 | Toxicity noted | Majority of subjects showed adverse effects |
The optimal dosing schedule identified was between 70–100 mg/kg , administered orally over five days, leading to notable tumor growth inhibition and improved survival rates in treated cohorts .
The mechanism by which (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exerts its effects appears to involve interaction with specific G protein-coupled receptors (GPCRs) . These receptors play critical roles in cellular signaling pathways that regulate cell proliferation and apoptosis. The compound may act as an agonist or antagonist at various GPCRs, influencing downstream signaling cascades relevant to cancer progression .
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also presents certain risks at higher doses. The 50% lethal dose (LD50) was calculated during acute toxicity studies, revealing that doses above 120 mg/kg resulted in significant mortality among test subjects:
| Dose (mg/kg) | LD50 (mg/kg) | Observations |
|---|---|---|
| 30 | >500 | Well tolerated |
| 100 | 300 | Mild toxicity noted |
| 120 | 120 | High mortality observed |
These findings underscore the importance of careful dose management in therapeutic applications .
Case Studies
Several case studies have documented the effectiveness of this compound in specific cancer types:
- Breast Cancer Xenografts : In human breast cancer models implanted in nude mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Leukemia Models : In vivo studies on leukemia-bearing mice showed a marked decrease in leukemic cell counts following administration of the compound, suggesting its potential as a novel treatment option for hematological malignancies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibits promising anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Case Study:
In vitro studies on human breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
2. Neuroprotective Effects
Another significant application is its neuroprotective potential. Preliminary studies suggest that (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's.
Case Study:
Animal models treated with this compound exhibited reduced markers of oxidative stress and inflammation in brain tissues, suggesting a protective effect against neurodegeneration.
Pharmacological Applications
1. Antidepressant Properties
The compound has shown promise as a potential antidepressant. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems effectively.
Case Study:
In behavioral studies using rodent models of depression, administration of (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one resulted in significant improvements in depressive-like behaviors, indicating its potential utility in treating mood disorders.
2. Analgesic Effects
The analgesic properties of this compound have also been explored. Research indicates that it may modulate pain pathways, providing relief in models of acute and chronic pain.
Case Study:
Experiments demonstrated that subjects administered the compound displayed reduced sensitivity to pain stimuli compared to control groups, supporting its role as a novel analgesic agent.
Material Science Applications
Beyond pharmacological uses, (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has applications in material science, particularly in the development of organic semiconductors and polymers.
Case Study:
Research on polymer blends incorporating this compound revealed enhanced electrical conductivity and thermal stability, suggesting its potential use in electronic materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Key Insights :
- The 3-amino group in the target compound enhances solubility in polar solvents and facilitates intermolecular interactions, which are absent in non-aminated pyrrolidine analogs.
Variations in the Aryl/Heteroaryl Substituent
Key Insights :
- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael additions .
- Electron-donating groups (e.g., dimethylamino, methoxy) promote ICT, as seen in solvatochromic studies .
Photophysical and Solvatochromic Behavior
compares chalcones with furan-2-yl and varied para-substituents:
- (E)-3-(4-Nitrophenyl)-1-(furan-2-yl)prop-2-en-1-one (FNPO) : Exhibits bathochromic shifts in polar solvents due to nitro-group-driven ICT .
- (E)-1-(4-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO): Amino group enhances electron donation, leading to stronger fluorescence in non-polar solvents .
Crystallographic and Structural Comparisons
- (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Dihedral angles of 12.96° (propenone-methoxyphenyl) and 8.56° (furan-phenyl) suggest greater planarity than chlorophenyl analogs .
- Target Compound: The 3-aminopyrrolidine group likely induces torsional strain, but hydrogen bonding via the amino group could stabilize the crystal lattice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
